molecular formula C9H12N2O2 B2551723 6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 2194216-59-4

6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2551723
CAS No.: 2194216-59-4
M. Wt: 180.207
InChI Key: AJWGFSVXRODGMH-UHFFFAOYSA-N
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Description

6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one typically involves a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. Various catalysts can be used to improve the efficiency and yield of the reaction, including Lewis acids, Brønsted acids, and heteropoly acids .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can significantly increase the yield and purity of the final product. The use of recyclable and environmentally friendly catalysts, such as Montmorillonite-KSF, is also preferred in industrial processes to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dihydropyrimidinones and pyrimidinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one is unique due to its cyclobutoxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

6-cyclobutyloxy-3-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-6-10-8(5-9(11)12)13-7-3-2-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWGFSVXRODGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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